![molecular formula C18H19N3O3 B5821063 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide](/img/structure/B5821063.png)
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide
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Overview
Description
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate receptors. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide acts as a competitive antagonist of the AMPA and kainate receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By blocking the action of these receptors, N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide can modulate the excitability of neurons and prevent excessive glutamate-mediated neurotransmission.
Biochemical and Physiological Effects
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects on the central nervous system. It can modulate synaptic plasticity, enhance long-term potentiation, and reduce the release of excitatory neurotransmitters. N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide has several advantages for use in lab experiments, including its high potency and selectivity for AMPA and kainate receptors, as well as its well-characterized pharmacological profile. However, N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide also has some limitations, including its relatively short half-life and potential off-target effects at high concentrations.
Future Directions
Future research on N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide could focus on several areas, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other neurological disorders, and the elucidation of its molecular mechanisms of action. Additionally, the use of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Synthesis Methods
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide can be synthesized using a multi-step process that involves the condensation of 2-methoxybenzoyl chloride with 2-amino-5,6,7,8-tetrahydroquinazoline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide has been widely used in scientific research to investigate the role of AMPA and kainate receptors in various neurological processes. It has been shown to have potent anticonvulsant effects in animal models of epilepsy and to protect against neuronal damage in models of stroke and neurodegenerative diseases.
properties
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-18(2)8-13-12(14(22)9-18)10-19-17(20-13)21-16(23)11-6-4-5-7-15(11)24-3/h4-7,10H,8-9H2,1-3H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXJWIVCDUBGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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